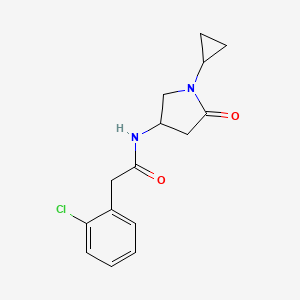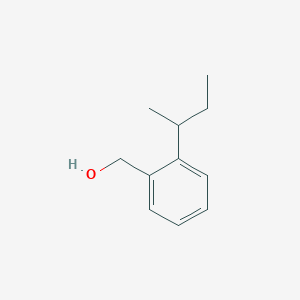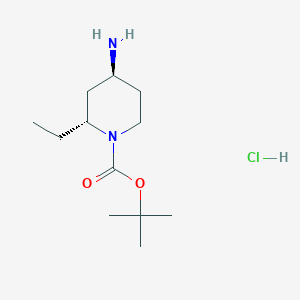
2,4-Dimethoxy-N-(6-((2-Oxo-2-(Pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Schlüsselverbindungen: Insbesondere die Verbindungen 6a, 6e, 6h, 6j und 6k aus Serie-I sowie Verbindung 7e aus Serie-II zeigten eine signifikante Aktivität gegen M. tuberculosis H37Ra mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Einige dieser Verbindungen zeigten auch eine geringe Zytotoxizität gegenüber menschlichen Zellen .
- Strukturelle Erkenntnisse: Die Struktur der Verbindung trägt zu ihren potenziellen biologischen Wirkungen bei und macht sie für weitere Untersuchungen relevant .
- Beispiele: Verbindungen wie N-(4-(Trifluormethyl)phenyl)pyrazin-2-carboxamid, N-(2-Brom-3-methylphenyl)pyrazin-2-carboxamid und N-(3-Iod-4-methylphenyl)pyrazin-2-carboxamid zeigten potente antimikrobielle Wirkungen .
- Potenzielle Entwicklung: Diese Erkenntnisse können die weitere Optimierung und Entwicklung von Medikamenten lenken .
- Vielversprechende Verbindungen: Beispiele sind N-(2-(Piperazin-1-yl)ethyl)pyrazin-2-carboxamid und N-(2-Morpholinoethyl)pyrazin-2-carboxamid, die signifikante MICs gegen M. tuberculosis H37Rv zeigten .
Antituberkulose-Aktivität
Chinazolin-Derivate
Pyrazinamid-Analoga
Kristallstrukturstudien
N-Phenylpyrazin-2-carboxamide
Benzimidazol-Einheit
Zusammenfassend lässt sich sagen, dass diese Verbindung ein vielversprechendes Mittel im Kampf gegen Tuberkulose darstellt und weitere Untersuchungen in verschiedenen wissenschaftlichen Bereichen rechtfertigt. Forscher können ihre strukturellen Merkmale, Analoga und potenziellen Anwendungen untersuchen, um wichtige gesundheitliche Herausforderungen zu bewältigen. 🌟 .
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest that “2,4-dimethoxy-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide” might interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets that this compound interacts with. Given the presence of the pyrrolidine ring, it’s possible that it might interact with targets in a way similar to other pyrrolidine derivatives .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization , which might influence the ADME properties of “2,4-dimethoxy-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide”.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, pyrrolidine derivatives have been associated with a wide range of biological activities .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-13-5-6-14(15(11-13)27-2)19(25)20-16-7-8-17(22-21-16)28-12-18(24)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDQBJSGUXARNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2562725.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2562738.png)

![1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane](/img/structure/B2562740.png)

![N-[2-(Furan-2-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2562742.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
